molecular formula C11H6F6N2 B1459101 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline CAS No. 1351516-09-0

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline

Cat. No. B1459101
M. Wt: 280.17 g/mol
InChI Key: IFNSUWDWASXAKC-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .


Synthesis Analysis

The synthesis of quinoxaline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex and varies based on the specific compound .


Chemical Reactions Analysis

Quinoxaline derivatives can participate in a variety of chemical reactions. For example, Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary greatly depending on the specific compound .

Scientific Research Applications

  • Biological Applications of Quinoxalines

    • Field : Medicinal Chemistry
    • Application : Quinoxalines, a class of N-heterocyclic compounds, are important biological agents. They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
    • Methods : Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
    • Results : Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
  • Applications of Trifluoromethyl Ketones

    • Field : Organic Chemistry
    • Application : Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
    • Methods : This Feature Article provides an overview of the properties of TFMKs, an in-depth discussion of the methods available for their synthesis .
    • Results : Two illustrative examples of their application as key intermediates in medicinal chemistry .
  • Luminescent Material Based on Quinoxaline

    • Field : Material Science
    • Application : Multifunctional materials with aggregation-induced emission (AIE), mechanochromic luminescence and electroluminescent (EL) features in organic light-emitting devices (OLEDs) are demonstrated to be promising applications in many fields .
  • Synthetic Routes to Prepare Biologically Active Quinoxalines
    • Field : Organic Chemistry
    • Application : Quinoxalines is an essential moiety to treat infectious diseases . This review paper highlights the various synthetic routes to prepare quinoxaline and its derivatives .
    • Methods : Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This property was utilized by Malek B et al. to prepare quinoxaline derivatives by utilizing phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .
    • Results : A total of 31 schemes have been explained using the green chemistry approach, cost-effective methods, and quinoxaline derivatives’ therapeutic uses .
  • Synthetic Routes to Prepare Biologically Active Quinoxalines
    • Field : Organic Chemistry
    • Application : Quinoxalines is an essential moiety to treat infectious diseases . This review paper highlights the various synthetic routes to prepare quinoxaline and its derivatives .
    • Methods : Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This property was utilized by Malek B et al. to prepare quinoxaline derivatives by utilizing phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .
    • Results : A total of 31 schemes have been explained using the green chemistry approach, cost-effective methods, and quinoxaline derivatives’ therapeutic uses .

Safety And Hazards

The safety and hazards associated with quinoxaline derivatives can vary greatly depending on the specific compound .

Future Directions

The future directions of research into quinoxaline derivatives are likely to involve further exploration of their potential uses in various fields, including pharmaceuticals and industrial applications .

properties

IUPAC Name

2-methyl-5,8-bis(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2/c1-5-4-18-8-6(10(12,13)14)2-3-7(9(8)19-5)11(15,16)17/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNSUWDWASXAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2N=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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